Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate
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Overview
Description
Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is a chemical compound with the molecular formula C6H9ClO5S and a molecular weight of 228.65 g/mol . This compound is characterized by the presence of an oxetane ring, a chlorosulfonyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with chlorosulfonyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form sulfonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and acetone. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The oxetane ring can also participate in ring-opening reactions, which can further modulate the compound’s biological activity .
Comparison with Similar Compounds
Methyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: This compound has a similar chlorosulfonyl group but differs in the presence of a benzoate moiety instead of an oxetane ring.
Methyl 3-(chloromethyl)-4-methoxybenzoate: This compound contains a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-(chlorosulfonylmethyl)oxetane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO5S/c1-11-5(8)6(2-12-3-6)4-13(7,9)10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXASJLNJRONGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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